2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine and thiazole rings followed by their subsequent coupling. The preparation methods often include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This involves the reaction of a thioamide with an α-haloketone under reflux conditions.
Coupling of Rings: The final step involves coupling the pyrimidine and thiazole rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide: shares structural similarities with other thiazole and pyrimidine derivatives, such as:
Uniqueness
The unique combination of the pyrimidine and thiazole rings in this compound imparts distinct chemical and biological properties. This compound’s specific substitution pattern and ring fusion make it a valuable scaffold for developing new therapeutic agents and industrial catalysts.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-7-5-10(16-11(15-7)9-3-4-9)12(18)17-13-14-6-8(2)19-13/h5-6,9H,3-4H2,1-2H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMGKGBEOPRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=NC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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